PPTN hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

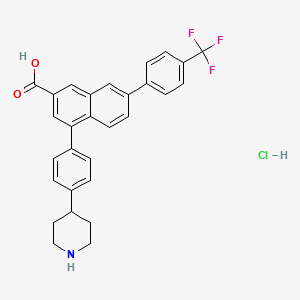

Structure

3D Structure of Parent

特性

IUPAC Name |

4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F3NO2.ClH/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVYPCBLWYNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PPTN Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPTN hydrochloride is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including inflammation and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the P2Y14 receptor and the subsequent effects on intracellular signaling cascades. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The P2Y14 receptor, activated by UDP-sugars such as UDP-glucose, is a member of the P2Y family of purinergic receptors. Its involvement in inflammatory pathways has made it an attractive target for therapeutic intervention. This compound (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride) has emerged as a critical pharmacological tool for studying the physiological roles of the P2Y14 receptor due to its high potency and selectivity.[1][2] This guide elucidates the molecular mechanisms through which this compound exerts its effects.

Pharmacological Profile of this compound

This compound functions as a competitive antagonist at the P2Y14 receptor.[3] Its high affinity and selectivity are paramount to its utility as a research tool and potential therapeutic lead.

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Species | Assay Type | Reference(s) |

| KB | 434 pM | Human | Radioligand Binding Assay | [1][2] |

| Ki | 0.4 nM | Human | Functional Assay | |

| IC50 | ~1 nM (vs 10 µM UDP-glucose) | Human | Chemotaxis Assay (differentiated HL-60 cells) | |

| IC50 | ~4 nM (vs 100 µM UDP-glucose) | Human | Chemotaxis Assay (differentiated HL-60 cells) | |

| EC50 | ~10 nM | Human | cAMP Accumulation Assay (C6 cells) |

Table 2: Selectivity of this compound

| Receptor Subtype | Activity | Concentration | Reference(s) |

| P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13 | No agonist or antagonist effect | 1 µM |

Mechanism of Action: Signaling Pathways

The P2Y14 receptor is canonically coupled to the Gαi/o family of G proteins. Activation of the receptor by endogenous agonists like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, P2Y14 receptor activation can stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.

This compound, by competitively blocking the binding of agonists to the P2Y14 receptor, effectively abrogates these downstream signaling events.

Inhibition of the Gαi/o Pathway

By antagonizing the P2Y14 receptor, this compound prevents the Gαi-mediated inhibition of adenylyl cyclase. This leads to a maintenance of or increase in intracellular cAMP levels in the presence of a P2Y14 agonist.

Figure 1. P2Y14 receptor signaling pathway and the inhibitory action of this compound.

Modulation of MAPK Pathways

Activation of the P2Y14 receptor has been shown to induce the phosphorylation and activation of several MAP kinases, including ERK1/2, p38, and JNK. These kinases are crucial regulators of cellular processes such as proliferation, differentiation, and inflammation. This compound (at 10 µM) has been demonstrated to significantly decrease the agonist-induced phosphorylation of ERK1/2 and p38.

Figure 2. Inhibition of P2Y14-mediated MAPK signaling by this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Chemotaxis Assay

This assay is used to assess the ability of this compound to block the migration of cells towards a chemoattractant (a P2Y14 agonist).

Figure 3. Experimental workflow for the chemotaxis assay.

Methodology:

-

Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. Differentiation into a neutrophil-like phenotype is induced by treating the cells with 1.3% dimethyl sulfoxide (DMSO) for 5-7 days.

-

Assay Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a microporous membrane (e.g., 3 µm pores) is used.

-

Chemoattractant Preparation: The lower chamber is filled with serum-free medium containing a P2Y14 agonist, such as UDP-glucose.

-

Antagonist Treatment: For antagonist studies, various concentrations of this compound are added to both the upper and lower chambers.

-

Cell Seeding: Differentiated HL-60 cells or isolated human neutrophils are resuspended in serum-free medium and placed in the upper chamber.

-

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.

-

Quantification: Non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with Calcein AM), and counted using a microscope or a plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cell migration (IC50) is calculated.

cAMP Accumulation Assay

This assay measures the ability of this compound to counteract the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: C6 glioma cells or other suitable cells stably expressing the human P2Y14 receptor are seeded in 24-well plates and grown to near confluence.

-

Assay Buffer: Cells are washed and incubated in a suitable assay buffer (e.g., HEPES-buffered saline).

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with a P2Y14 agonist (e.g., UDP-glucose) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate adenylyl cyclase.

-

Cell Lysis: The reaction is stopped, and the cells are lysed.

-

cAMP Quantification: The intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency.

Western Blotting for MAPK Phosphorylation

This technique is used to measure the effect of this compound on the phosphorylation status of MAP kinases like ERK1/2 and p38.

Methodology:

-

Cell Culture and Serum Starvation: P2Y14-expressing cells are cultured to near confluence and then serum-starved for several hours to reduce basal levels of MAPK phosphorylation.

-

Antagonist and Agonist Treatment: Cells are pre-incubated with this compound before being stimulated with a P2Y14 agonist for a short duration (typically 5-15 minutes).

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target MAP kinases (e.g., anti-phospho-ERK1/2, anti-phospho-p38). The membrane is also probed with antibodies against the total forms of these kinases as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of P2Y14 receptor biology. Its potent and selective antagonist activity allows for the precise dissection of P2Y14-mediated signaling pathways. The primary mechanism of action of this compound involves the competitive blockade of the P2Y14 receptor, leading to the inhibition of the Gαi/o-mediated decrease in intracellular cAMP and the attenuation of MAPK signaling cascades. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting the P2Y14 receptor in inflammatory and immune-related disorders.

References

The Role of PPTN Hydrochloride in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, plays a critical role in a myriad of physiological and pathophysiological processes. The P2Y family of G protein-coupled receptors is a key component of this signaling network. Among its members, the P2Y14 receptor has emerged as a significant target in inflammatory and immune responses. This technical guide provides an in-depth overview of PPTN hydrochloride, a potent, high-affinity, and highly selective antagonist of the P2Y14 receptor. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and illustrate the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and purinergic signaling.

Introduction to Purinergic Signaling and the P2Y14 Receptor

Purinergic signaling encompasses the cellular responses mediated by the binding of purine and pyrimidine nucleotides and nucleosides to their specific receptors.[1][2] These receptors are broadly classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP, ADP, UTP, and UDP.[3] The P2 receptor family is further divided into P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors).[1]

The P2Y receptor family consists of eight subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct ligand specificities and signaling pathways. The P2Y14 receptor, activated by UDP-sugars such as UDP-glucose, is highly expressed in immune cells, including neutrophils and macrophages, and has been implicated in inflammatory processes.[4] Upon activation, the P2Y14 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can also modulate mitogen-activated protein kinase (MAPK) pathways, influencing cellular functions like chemotaxis and cytokine release.

Given its role in inflammation, the P2Y14 receptor represents a promising therapeutic target. The development of selective antagonists is crucial for elucidating its physiological functions and for therapeutic intervention. This compound has emerged as a key pharmacological tool for this purpose.

This compound: A Selective P2Y14 Receptor Antagonist

PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) hydrochloride is a potent and selective competitive antagonist of the P2Y14 receptor. Its high affinity and selectivity make it an invaluable tool for studying P2Y14-mediated signaling both in vitro and in vivo.

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y14 receptor. This means that it binds to the same site as the endogenous agonist (e.g., UDP-glucose) but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and initiating downstream signaling events. Schild analysis of PPTN-mediated inhibition has confirmed its competitive nature.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various studies. The following table summarizes key affinity and potency values.

| Parameter | Value | Cell Line/System | Reference |

| KB | 434 pM | C6 glioma cells expressing human P2Y14-R | |

| Ki | 0.4 nM | Functional assays | |

| IC50 | ~1 nM | Chemotaxis assay (in the presence of 10 µM UDP-glucose) | |

| IC50 | ~4 nM | Chemotaxis assay (in the presence of 100 µM UDP-glucose) | |

| IC50 | 6 nM | Flow cytometry-based competitive fluorescence binding assay |

This compound exhibits remarkable selectivity for the P2Y14 receptor, with over 10,000-fold selectivity against other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13).

Signaling Pathways and Experimental Workflows

P2Y14 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the P2Y14 receptor and the inhibitory action of PPTN.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical workflow for characterizing the antagonist properties of a compound like this compound at the P2Y14 receptor.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed literature and are intended to provide a detailed guide for the in vitro characterization of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of PPTN by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y14 receptor.

-

Materials:

-

Membrane preparations from cells expressing the P2Y14 receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]UDP).

-

This compound stock solution (in DMSO).

-

Unlabeled agonist (e.g., UDP-glucose) for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and the serially diluted PPTN or vehicle (for total binding).

-

For non-specific binding control wells, add a high concentration of unlabeled agonist instead of PPTN.

-

Add the P2Y14 receptor membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition against the concentration of PPTN. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of PPTN to block the agonist-induced inhibition of adenylyl cyclase.

-

Materials:

-

C6 glioma cells stably expressing the P2Y14 receptor.

-

P2Y14 agonist (e.g., UDP-glucose).

-

This compound.

-

Forskolin (to stimulate adenylyl cyclase).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA-based).

-

-

Procedure:

-

Seed the P2Y14-expressing C6 cells in a 96-well plate and grow to near confluence.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

-

Add the P2Y14 agonist (e.g., UDP-glucose) and forskolin to stimulate adenylyl cyclase in the presence of a phosphodiesterase inhibitor.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of PPTN to generate dose-response curves.

-

Schild Analysis

Schild analysis is performed using the data from the adenylyl cyclase inhibition assay to determine the nature of the antagonism (competitive, non-competitive, etc.) and to calculate the antagonist's affinity (pA2 or KB).

-

Procedure:

-

From the dose-response curves generated in the adenylyl cyclase inhibition assay, determine the EC50 of the agonist in the absence and presence of each concentration of PPTN.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).

-

Plot log(DR-1) on the y-axis against the log of the molar concentration of PPTN on the x-axis.

-

Perform a linear regression on the data points.

-

A slope of approximately 1 indicates competitive antagonism.

-

The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2).

-

Chemotaxis Assay

This assay assesses the ability of PPTN to block the migration of cells towards a chemoattractant (a P2Y14 agonist).

-

Materials:

-

Chemotaxis-responsive cells (e.g., differentiated HL-60 cells or primary neutrophils).

-

P2Y14 agonist (e.g., UDP-glucose).

-

This compound.

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.

-

Assay buffer (e.g., HBSS).

-

Fluorescent dye for cell quantification (e.g., Calcein-AM).

-

-

Procedure:

-

Prepare a suspension of the cells in assay buffer.

-

In the lower chamber of the chemotaxis plate, add the P2Y14 agonist.

-

In the upper chamber, add the cell suspension. To test for antagonism, add PPTN to both the upper and lower chambers.

-

Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber by lysing the cells and measuring the fluorescence of the released dye.

-

Plot the number of migrated cells against the concentration of PPTN to determine its inhibitory effect.

-

Calcium Mobilization Assay

This assay measures the ability of PPTN to block the agonist-induced increase in intracellular calcium, which can be a downstream effect of P2Y14 receptor activation, often through Gβγ subunit signaling.

-

Materials:

-

Cells expressing the P2Y14 receptor (e.g., HEK293T cells).

-

P2Y14 agonist.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

A fluorescence plate reader with liquid handling capabilities.

-

-

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

-

Wash the cells to remove extracellular dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the P2Y14 agonist and monitor the change in fluorescence over time.

-

To test for antagonism, pre-incubate the cells with various concentrations of PPTN before adding the agonist.

-

Plot the peak fluorescence response against the agonist concentration to generate dose-response curves and assess the inhibitory effect of PPTN.

-

Conclusion

This compound is a cornerstone tool for the investigation of P2Y14 receptor pharmacology and physiology. Its high potency and selectivity enable researchers to dissect the specific roles of this receptor in complex biological systems. The detailed protocols provided in this guide offer a robust framework for the characterization of PPTN and other potential P2Y14 receptor modulators. As our understanding of purinergic signaling continues to expand, the use of such precise pharmacological tools will be indispensable for the development of novel therapeutics targeting P2Y14-mediated pathologies.

References

- 1. Purinergic signalling--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

PPTN Hydrochloride: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

A Selective Antagonist of the P2Y14 Receptor

For research use only. Not for human or veterinary use.

Introduction

PPTN hydrochloride is a potent and highly selective antagonist of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars such as UDP-glucose.[1][2] The discovery of PPTN has provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y14 receptor, which is implicated in inflammatory and immune responses.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Pharmacological Properties

This compound is a white to off-white solid powder. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride | [3] |

| Molecular Formula | C29H24F3NO2 · HCl | [4] |

| Molecular Weight | 511.96 g/mol | |

| CAS Number | 1992047-65-0 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol | |

| Binding Affinity (KB) | 434 pM for human P2Y14 receptor | |

| Selectivity | >10,000-fold selective for P2Y14 over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13) | |

| IC50 (Chemotaxis) | ~1 nM (in the presence of 10 µM UDP-glucose) |

Synthesis of this compound

The synthesis of PPTN is based on a multi-step process involving sequential Suzuki couplings to construct the 4,7-disubstituted 2-naphthoic acid core. The general synthetic scheme is outlined below. The synthesis was first described by Gauthier et al. (2011) and detailed in subsequent publications.

Experimental Protocol: Synthesis of PPTN

The synthesis of 4-((Piperidin-4-yl)-Phenyl)-7-(4-(Trluoromethyl)-Phenyl)-2-Naphthoic Acid (PPTN) follows a procedure described by Barrett et al. (2013), which is based on earlier work by Boger et al. (1996), Belly et al. (2009), and Gauthier et al. (2011).

Step 1: First Suzuki Coupling

-

The starting material, a suitably protected 2-naphthoic acid derivative (prepared as described by Boger et al., 1996), is subjected to a Suzuki coupling reaction with an appropriate boronic acid or ester.

-

Reaction Conditions: Typically involves a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The resulting phenol intermediate is purified by column chromatography.

Step 2: Triflate Formation

-

The phenol intermediate is converted to a triflate to prepare for the second Suzuki coupling.

-

Reaction Conditions: The phenol is reacted with triflic anhydride (Tf2O) in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude triflate is purified by column chromatography.

Step 3: Boronation

-

The triflate is converted to a boronic ester.

-

Reaction Conditions: This is typically achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.

-

Work-up and Purification: The product is purified by column chromatography to yield the boronate ester.

Step 4: Second Suzuki Coupling

-

The boronate ester undergoes a second Suzuki coupling with a protected 4-(4-bromophenyl)piperidine.

-

Reaction Conditions: Similar conditions to the first Suzuki coupling are used (palladium catalyst and base).

-

Work-up and Purification: Standard aqueous work-up followed by column chromatography.

Step 5: Reduction and Deprotection

-

The product from the second Suzuki coupling is reduced and deprotected to yield the final product, PPTN.

-

Reaction Conditions: The specific conditions for reduction and deprotection will depend on the protecting groups used in the synthesis.

-

Final Purification: The final compound is purified by preparative HPLC to achieve high purity (≥98%).

Step 6: Hydrochloride Salt Formation

-

The purified PPTN free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Biological Activity and Mechanism of Action

This compound is a competitive antagonist of the P2Y14 receptor. The P2Y14 receptor is a Gi-coupled receptor, and its activation by endogenous ligands like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. PPTN blocks this signaling cascade by competing with the endogenous agonist for binding to the receptor.

P2Y14 Receptor Signaling Pathway

Caption: P2Y14 receptor signaling pathway and inhibition by PPTN.

Experimental Protocols for Biological Assays

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of PPTN to antagonize the UDP-glucose-mediated inhibition of adenylyl cyclase.

-

Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor.

-

Methodology:

-

Cells are harvested and incubated with various concentrations of PPTN for a specified time.

-

UDP-glucose is then added to stimulate the P2Y14 receptor.

-

Adenylyl cyclase is activated using forskolin.

-

The reaction is stopped, and the amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or an immunoassay.

-

-

Data Analysis: The concentration-effect curve of UDP-glucose is plotted in the presence and absence of different concentrations of PPTN. A Schild analysis is performed to determine the KB value of PPTN, which quantifies its antagonist potency.

Chemotaxis Assay

This assay assesses the effect of PPTN on UDP-glucose-induced cell migration.

-

Cell Lines: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils.

-

Methodology:

-

A chemotaxis chamber (e.g., a Boyden chamber) is used, with a chemoattractant (UDP-glucose) in the lower chamber and the cells in the upper chamber, separated by a porous membrane.

-

Cells are pre-incubated with various concentrations of PPTN before being placed in the upper chamber.

-

The chamber is incubated to allow cell migration towards the chemoattractant.

-

The number of cells that have migrated to the lower chamber is quantified by microscopy or a plate reader-based method.

-

-

Data Analysis: The inhibitory effect of PPTN on cell migration is determined by comparing the number of migrated cells in the presence and absence of the antagonist. The IC50 value is calculated from the concentration-response curve.

Experimental Workflow for Evaluating PPTN Activity

Caption: Workflow for the biological evaluation of PPTN.

Conclusion

This compound is a cornerstone tool for the study of P2Y14 receptor signaling. Its high affinity and selectivity make it an invaluable reagent for elucidating the role of this receptor in various physiological and pathological processes, particularly those related to inflammation and immunity. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its application in further research and drug discovery efforts.

References

An In-depth Technical Guide to PPTN Hydrochloride: A Potent and Selective P2Y14 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPTN hydrochloride, with the chemical name 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid hydrochloride, is a potent and highly selective antagonist of the P2Y14 receptor.[1][2][3][4] The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, and is implicated in various physiological and pathophysiological processes, including immune responses and inflammation.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with a well-defined structure that contributes to its high affinity and selectivity for the P2Y14 receptor.

Chemical Structure:

The chemical structure of this compound consists of a central 2-naphthoic acid scaffold substituted at the 4- and 7-positions with a 4-(piperidin-4-yl)phenyl group and a 4-(trifluoromethyl)phenyl group, respectively. The molecule is supplied as a hydrochloride salt.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid hydrochloride | |

| CAS Number | 1992047-65-0 | |

| Molecular Formula | C29H24F3NO2.HCl | |

| Molecular Weight | 511.96 g/mol | |

| Appearance | Solid powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO and ethanol. Soluble in water. | |

| Storage | Store at -20°C for long term (months to years). Can be stored at 0-4°C for short term (days to weeks). |

Biological Activity and Mechanism of Action

This compound is a high-affinity antagonist of the P2Y14 receptor with a reported KB value of 434 pM. It exhibits high selectivity for the P2Y14 receptor over other P2Y receptor subtypes, showing no agonist or antagonist activity at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors at concentrations up to 1 µM.

The P2Y14 receptor is a Gi-coupled receptor, and its activation by endogenous ligands like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By competitively binding to the P2Y14 receptor, this compound blocks this signaling cascade.

P2Y14 Receptor Signaling Pathway

The activation of the P2Y14 receptor by its agonist, UDP-glucose, initiates a cascade of intracellular events. This compound acts by blocking the initial binding of the agonist to the receptor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. While a specific, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, this section provides an overview of the methodologies for key experiments based on published studies.

P2Y14 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of this compound to the P2Y14 receptor.

Materials:

-

HEK293 cells transiently expressing the human P2Y14 receptor

-

Membrane preparation buffer (e.g., Tris-HCl based buffer)

-

Radioligand: [3H]UDP

-

Unlabeled competitor: this compound

-

Wash buffer (ice-cold)

-

Scintillation cocktail

-

Glass fiber filter plates

-

Vacuum manifold

-

Scintillation counter

Methodology:

-

Membrane Preparation: Harvest HEK293 cells expressing the P2Y14 receptor and prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]UDP, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate for a sufficient time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

UDP-Glucose-Stimulated Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the migration of cells towards a gradient of the P2Y14 receptor agonist, UDP-glucose.

Materials:

-

Human neutrophils or a suitable cell line (e.g., HL-60)

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

-

Chemoattractant: UDP-glucose

-

Test compound: this compound

-

Assay buffer

-

Cell staining and imaging equipment or a plate reader for quantifying migrated cells

Methodology:

-

Cell Preparation: Isolate and prepare human neutrophils or culture and harvest the chosen cell line.

-

Assay Setup:

-

Add UDP-glucose to the lower chamber of the chemotaxis plate to create a chemoattractant gradient.

-

In the upper chamber, add the cell suspension. For inhibition experiments, pre-incubate the cells with varying concentrations of this compound before adding them to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-2 hours).

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the migrated cells in several fields of view using a microscope. Alternatively, use a fluorescent dye to label the cells and quantify the fluorescence of the migrated cells using a plate reader.

-

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of UDP-glucose-stimulated chemotaxis.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y14 receptor. Its high potency and selectivity make it a lead compound for the development of therapeutics targeting P2Y14-mediated inflammatory and immune disorders. This technical guide provides essential information on its chemical properties, biological activity, and relevant experimental methodologies to facilitate further research and drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The P2Y14 Receptor: A Key Modulator in Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant regulator in the landscape of inflammatory and immune responses. Initially identified as an orphan receptor (GPR105), it is activated by endogenous uridine diphosphate (UDP)-sugars, such as UDP-glucose (UDPG), UDP-galactose, UDP-N-acetylglucosamine, and UDP-glucuronic acid, as well as by UDP itself.[1][2][3] Its widespread expression on immune cells, including neutrophils, eosinophils, mast cells, and macrophages, positions it as a critical sensor of cellular stress and damage, which often leads to the release of these ligands.[2][4] This guide provides a comprehensive overview of the P2Y14 receptor's signaling pathways, its role in various inflammatory pathologies, and the experimental methodologies used to investigate its function.

I. P2Y14 Receptor Expression and Ligands

The P2Y14R is a member of the P2Y12-like subfamily of purinergic receptors, which are characteristically coupled to the Gαi/o family of heterotrimeric G proteins. Its expression is prominent in immune and inflammatory cells, as well as in various epithelial and other tissues.

Tissue and Cell Distribution:

-

Immune Cells: High expression is found in neutrophils, lymphocytes, eosinophils, mast cells, dendritic cells, and macrophages. This expression profile strongly supports its role in both innate and adaptive immunity.

-

Epithelial Cells: The receptor is expressed in epithelial cells of the lung, intestine, and female reproductive tract.

-

Other Tissues: Significant expression is also noted in adipose tissue, placenta, spleen, stomach, and the brain.

Endogenous Ligands: The primary activators of P2Y14R are UDP-sugars, which are released from cells during damage or stress, acting as Damage-Associated Molecular Patterns (DAMPs). UDP has also been identified as a potent agonist.

-

UDP-glucose (UDPG): The most potent and well-studied endogenous agonist.

-

Other UDP-sugars: UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine also activate the receptor.

-

Uridine Diphosphate (UDP): A potent agonist at both human and rodent P2Y14R orthologs.

II. Signaling Pathways of the P2Y14 Receptor

Activation of the P2Y14R by its ligands initiates a cascade of intracellular signaling events primarily through its coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. Beyond cAMP modulation, P2Y14R signaling engages other critical pathways that drive inflammatory responses.

The key signaling cascades include:

-

Gαi-Mediated Inhibition of Adenylyl Cyclase: The canonical pathway for P2Y12-like receptors, leading to decreased intracellular cAMP.

-

MAPK/ERK Pathway Activation: P2Y14R activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2), a pathway crucial for cell proliferation, differentiation, and cytokine production. This activation is pertussis toxin-sensitive, confirming its dependence on Gαi/o.

-

RhoA Activation: In immune cells like neutrophils, P2Y14R stimulation promotes the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK). This pathway is fundamental for cytoskeleton rearrangement and chemotaxis.

-

STAT1 Phosphorylation: In macrophages, UDP-glucose-mediated P2Y14R activation has been shown to upregulate the expression and phosphorylation of STAT1, a key inflammatory transcription factor.

References

- 1. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]

PPTN Hydrochloride: A Technical Guide for Studying Neuroinflammatory Processes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is a hallmark of many neurodegenerative diseases and neurological disorders. The purinergic signaling system, particularly the P2Y receptors, has emerged as a critical regulator of these inflammatory processes. This technical guide focuses on the use of (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)naphthalen-2-yl)methanone hydrochloride (PPTN hydrochloride), a potent and selective antagonist of the P2Y14 receptor, as a pharmacological tool to investigate neuroinflammatory pathways. This document provides an in-depth overview of the P2Y14 receptor's role in neuroinflammation, the pharmacological properties of this compound, detailed experimental protocols for its use in both in vitro and in vivo models, and a summary of key quantitative data.

The P2Y14 Receptor in Neuroinflammation

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a key player in the intricate communication network of the CNS. It is activated by endogenous ligands such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP.[1] Emerging evidence strongly implicates the P2Y14 receptor in the modulation of neuroinflammatory responses, primarily through its expression and function in glial cells.

2.1 Role in Microglia and Astrocytes

Microglia and astrocytes, the resident immune cells and homeostatic regulators of the CNS, respectively, express P2Y14 receptors.[1][2] Under pathological conditions, the expression of the P2Y14 receptor is often upregulated in these glial cells.[3] Activation of the P2Y14 receptor on microglia and astrocytes can trigger a cascade of inflammatory events, including:

-

Cellular Activation and Migration: P2Y14 receptor signaling is involved in microglial activation and chemotaxis, guiding these immune cells to sites of injury or inflammation.[1]

-

Cytokine and Chemokine Release: Activation of the P2Y14 receptor can lead to the production and secretion of pro-inflammatory mediators, such as interleukin-1β (IL-1β) and chemokine (C-C motif) ligand 2 (CCL2), from satellite glial cells.

-

MAPK Signaling Pathway Activation: The P2Y14 receptor is coupled to Gi/o proteins, and its activation can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, which are central to inflammatory signaling.

This compound: A Selective P2Y14 Receptor Antagonist

This compound is a high-affinity, competitive, and highly selective antagonist of the P2Y14 receptor. Its selectivity makes it an invaluable tool for dissecting the specific contributions of the P2Y14 receptor to neuroinflammatory processes, distinguishing its effects from those of other P2Y receptors.

3.1 Pharmacological Profile

The key pharmacological parameters of this compound are summarized in the table below, providing researchers with the necessary data for experimental design.

| Parameter | Value | Cell/System | Reference |

| KB | 434 pM | C6 glioma cells stably expressing human P2Y14 receptor | |

| IC50 | ~1 nM (with 10 µM UDP-glucose) | Differentiated HL-60 cells | |

| IC50 | ~4 nM (with 100 µM UDP-glucose) | Differentiated HL-60 cells | |

| Selectivity | >10,000-fold for P2Y14 over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 receptors (at 1 µM) | Various cell-based assays |

Signaling Pathways and Experimental Workflow

4.1 P2Y14 Receptor Signaling in Neuroinflammation

The following diagram illustrates the signaling cascade initiated by the activation of the P2Y14 receptor in glial cells and its subsequent inhibition by this compound.

4.2 General Experimental Workflow

The diagram below outlines a typical workflow for investigating the effects of this compound on neuroinflammatory processes.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in neuroinflammation research. Researchers should optimize these protocols for their specific experimental systems.

5.1 In Vitro Microglial Activation Assay

This protocol describes the use of this compound to inhibit UDP-glucose-induced inflammatory responses in a microglial cell line (e.g., N9 or BV-2).

Materials:

-

Murine microglial cell line (N9 or BV-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 5% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

UDP-glucose solution (stock in sterile water or buffer)

-

This compound (stock in DMSO)

-

Lipopolysaccharide (LPS) (optional positive control for inflammation)

-

Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)

Procedure:

-

Cell Culture: Culture microglial cells in DMEM with 5% FBS and 1% penicillin/streptomycin to ~90% confluency.

-

Plating: Seed cells in 24-well plates at a density of 1 x 105 cells per well for nitrite measurements or other appropriate densities for different assays. Allow cells to adhere overnight.

-

Pre-treatment with PPTN: The following day, replace the medium with fresh, serum-free DMEM. Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

Stimulation: Add UDP-glucose to the wells to a final concentration of 10-100 µM to induce an inflammatory response. Include control wells with vehicle only, UDP-glucose only, and PPTN only.

-

Incubation: Incubate the plates for a specified period (e.g., 18-24 hours for cytokine release).

-

Analysis: Collect the cell culture supernatant for analysis of inflammatory markers such as nitric oxide (using the Griess assay) or cytokines (using ELISA). Cell lysates can be used for Western blot analysis of phosphorylated signaling proteins like p-ERK and p-p38.

5.2 In Vivo Model of Neuroinflammation

This protocol provides a general guideline for administering this compound in a rodent model of neuroinflammation, such as a migraine model induced by repeated inflammatory stimulation.

Materials:

-

Adult male Sprague-Dawley rats (or other appropriate rodent model)

-

Inflammatory agent (e.g., inflammatory soup for migraine model)

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 30% PEG-400, and 60% water)

-

Anesthesia

-

Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)

-

Reagents for tissue processing and analysis (e.g., paraformaldehyde, antibodies for immunohistochemistry)

Procedure:

-

Animal Model Induction: Induce the neuroinflammatory condition according to the established protocol for the chosen model. For example, in a migraine model, this may involve repeated dural stimulation with an inflammatory agent.

-

This compound Administration: Prepare the this compound solution in a suitable vehicle. Administer this compound via an appropriate route, such as intraperitoneal (i.p.) or trigeminal administration, at a specific dose (e.g., 5 and 10 µM for trigeminal administration). The timing of administration will depend on the experimental design (e.g., prophylactic or therapeutic).

-

Behavioral Assessment: At specified time points after induction and treatment, perform behavioral tests to assess neuroinflammatory-related symptoms, such as mechanical allodynia.

-

Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue (e.g., trigeminal cervical complex). Process the tissue for histological and molecular analysis.

-

Immunohistochemistry: Perform immunohistochemical staining on brain sections to visualize and quantify markers of neuroinflammation, such as microglial activation (e.g., Iba1 staining) and phosphorylation of signaling molecules (e.g., p-ERK).

-

Western Blotting: Homogenize brain tissue to extract proteins and perform Western blotting to quantify the expression levels of P2Y14 receptors and other inflammatory markers.

Conclusion

This compound is a powerful and selective pharmacological tool for elucidating the role of the P2Y14 receptor in neuroinflammatory processes. Its high affinity and selectivity allow for the precise interrogation of this specific signaling pathway in both in vitro and in vivo models. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding the complex interplay between P2Y14 receptor signaling and neuroinflammation, ultimately paving the way for the development of novel therapeutic strategies for a range of neurological disorders.

References

- 1. The inflammatory effects of UDP-glucose in N9 microglia are not mediated by P2Y14 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Reprogramming during Microglia Activation-Hapres-An Academic Publisher [hapres.com]

- 3. Frontiers | Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]

PPTN hydrochloride's effect on UDP-glucose signaling

An In-depth Technical Guide on the Effect of PPTN Hydrochloride on UDP-Glucose Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (UDP)-glucose has been identified as a crucial extracellular signaling molecule, exerting its effects through the P2Y14 G-protein coupled receptor. The study of this signaling axis has been significantly advanced by the development of selective antagonists. This technical guide provides a comprehensive overview of this compound, a potent and selective P2Y14 receptor antagonist, and its impact on UDP-glucose signaling. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols and visualizations to facilitate further research in this area.

Introduction to UDP-Glucose Signaling and this compound

Uridine 5'-diphosphoglucose (UDP-glucose) is a key intermediate in carbohydrate metabolism. Beyond its intracellular roles, UDP-glucose is released into the extracellular space under conditions of cellular stress or injury, where it functions as a signaling molecule.[1] It is a potent agonist for the P2Y14 receptor, a G-protein coupled receptor belonging to the P2Y family.[2] The activation of the P2Y14 receptor by UDP-glucose has been implicated in a variety of physiological and pathological processes, including immune responses and inflammation.[1]

This compound, with the chemical name 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride, is a high-affinity and selective antagonist of the P2Y14 receptor.[3] Its high selectivity makes it an invaluable tool for elucidating the specific roles of the P2Y14 receptor in UDP-glucose signaling pathways.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the P2Y14 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, UDP-glucose, but does not activate the receptor. By occupying the binding site, this compound prevents UDP-glucose from binding and initiating downstream signaling cascades. The P2Y14 receptor is coupled to the Gi family of heterotrimeric G proteins. Upon activation by an agonist, the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. P2Y14 receptor activation can also stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This compound effectively blocks these downstream effects by preventing the initial receptor activation by UDP-glucose.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Binding Affinity (KB) | 434 pM | - | Schild analysis | |

| Selectivity | >10,000-fold vs. other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13) | Human | Functional assays | |

| IC50 | ~1 nM (with 10 µM UDP-glucose) | Differentiated HL-60 cells | Chemotaxis assay | |

| IC50 | ~4 nM (with 100 µM UDP-glucose) | Differentiated HL-60 cells | Chemotaxis assay |

Signaling Pathways and Visualizations

The following diagrams illustrate the UDP-glucose signaling pathway and the inhibitory effect of this compound.

References

In Vivo Applications of PPTN Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPTN hydrochloride is a potent and highly selective antagonist of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose.[1][2] Emerging in vivo research has highlighted the therapeutic potential of targeting the P2Y14 receptor in a variety of disease models, including inflammatory conditions, neuropathic pain, and cancer. This technical guide provides a comprehensive overview of in vivo studies utilizing this compound, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.

Core Efficacy and Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the P2Y14 receptor, thereby inhibiting downstream signaling cascades.[1] The P2Y14 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound can effectively increase intracellular cAMP, a mechanism that has been shown to be crucial for its therapeutic effects in certain contexts.[3][4] In vivo studies have demonstrated the anti-inflammatory, neuroprotective, and anti-proliferative properties of this compound.

In Vivo Study Summaries

The following sections detail key in vivo studies that have employed this compound to investigate its therapeutic potential.

Ischemic Acute Kidney Injury

A study investigating the role of the P2Y14 receptor in a murine model of renal ischemia/reperfusion injury (IRI) demonstrated a protective effect of this compound. Administration of a P2Y14 receptor antagonist inhibited the IRI-induced increase in chemokine expression, reduced neutrophil and monocyte infiltration into the kidney, and attenuated proximal tubule damage, ultimately preserving kidney function.

Neuropathic Pain

In a mouse model of chronic neuropathic pain induced by sciatic nerve constriction, intraperitoneal administration of PPTN (referred to as compound 1 in the study) led to a rapid and complete reversal of mechanical allodynia. The analgesic effect was observed within 1 to 2 hours of administration and persisted for up to 5 hours.

Neurofibromatosis

In a mouse model of neurofibromatosis type 1 (NF1), both genetic and pharmacological inhibition of the P2Y14 receptor, the latter using PPTN, demonstrated therapeutic benefits. P2Y14 inhibition was found to decrease the self-renewal of mouse Schwann cell precursors (SCPs) in vitro. In vivo, P2ry14 knockout increased mouse survival, reduced Schwann cell proliferation, and decreased tumor initiation. Short-term treatment with PPTN also decreased cell proliferation in existing neurofibromas.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative data from the cited in vivo studies.

Table 1: Efficacy of this compound in a Mouse Model of Neuropathic Pain

| Parameter | Vehicle Control | PPTN (10 µmol/kg, i.p.) |

| Mechanical Threshold (g) at 1h post-dose | ~0.1 g | ~1.5 g (complete reversal) |

| Duration of Action | N/A | Up to 5 hours |

Data extracted from a study on chronic neuropathic pain.

Table 2: Effect of PPTN Treatment on Cell Proliferation in a Neurofibromatosis Mouse Model

| Treatment Group | Percentage of Ki67+ Cells in Neurofibroma |

| Vehicle | High (exact value not specified) |

| PPTN | Significantly Reduced |

Qualitative description based on findings from a study on neurofibromatosis.

Experimental Protocols

Murine Model of Renal Ischemia/Reperfusion Injury (IRI)

-

Animal Model: Male C57BL/6 mice.

-

Procedure: Mice are anesthetized, and both renal pedicles are clamped for a specified duration (e.g., 22 minutes) to induce ischemia. The clamps are then removed to allow reperfusion.

-

PPTN Administration: A P2Y14 receptor antagonist is administered prior to the ischemic insult. The exact dosage and route of administration for this compound in this specific study are not detailed in the provided abstract.

-

Outcome Measures: Kidney function is assessed by measuring serum creatinine and blood urea nitrogen (BUN). Renal inflammation is quantified by measuring the infiltration of neutrophils and monocytes via flow cytometry. Proximal tubule damage is evaluated through histological analysis.

Mouse Model of Chronic Neuropathic Pain (Sciatic Nerve Constriction)

-

Animal Model: Male mice.

-

Procedure: The common sciatic nerve is exposed and a chronic constriction injury is created by placing loose ligatures around the nerve.

-

PPTN Administration: PPTN (referred to as compound 1) is administered intraperitoneally (i.p.) at a dose of 10 µmol/kg.

-

Outcome Measures: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold. Measurements are taken at baseline and at various time points after drug administration.

Mouse Model of Neurofibromatosis Type 1

-

Animal Model: Nf1fl/fl;DhhCre mice, which develop neurofibromas.

-

PPTN Administration: PPTN is administered to the mice. The specific dosage, route, and duration of treatment for the in vivo experiments are detailed within the full publication.

-

Outcome Measures: Tumor initiation and progression are monitored over time. Cell proliferation within the tumors is assessed by immunohistochemical staining for Ki67.

Signaling Pathways and Visualizations

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor, upon activation by its endogenous ligand UDP-glucose, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lowered cAMP levels can have various downstream effects depending on the cell type. This compound, as a P2Y14 receptor antagonist, blocks this pathway, leading to a relative increase in cAMP levels.

Caption: P2Y14 receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for Neuropathic Pain Study

The workflow for the in vivo neuropathic pain study involves inducing the pain model, allowing for the development of hypersensitivity, and then administering the test compound to assess its analgesic efficacy.

Caption: Experimental workflow for assessing the efficacy of this compound in a mouse model of neuropathic pain.

Conclusion

In vivo studies have established this compound as a valuable research tool and a promising therapeutic candidate for a range of conditions characterized by inflammation, neuropathic pain, and abnormal cell proliferation. Its high selectivity for the P2Y14 receptor makes it an ideal probe for elucidating the physiological and pathological roles of this receptor. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and drug development efforts targeting the P2Y14 receptor. Future studies should continue to explore the therapeutic potential of this compound in other disease models and focus on its pharmacokinetic and safety profiles to pave the way for potential clinical applications.

References

- 1. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. P2RY14 cAMP signaling regulates Schwann cell precursor self-renewal, proliferation, and nerve tumor initiation in a mouse model of neurofibromatosis | eLife [elifesciences.org]

- 4. P2RY14 cAMP signaling regulates Schwann cell precursor self-renewal, proliferation, and nerve tumor initiation in a mouse model of neurofibromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PPTN Hydrochloride in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of PPTN hydrochloride, a potent and selective P2Y14 receptor antagonist, for use in a variety of experimental settings. Adherence to these guidelines will help ensure the consistency and reproducibility of your research findings.

Product Information and Storage

This compound is a high-affinity antagonist for the P2Y14 receptor, with a binding affinity (KB) value of 434 pM.[1][2] It exhibits over 10,000-fold selectivity for the P2Y14 receptor over other P2Y receptors, making it a highly specific tool for studying P2Y14-mediated signaling pathways.[2][3]

Chemical Properties:

| Property | Value | Source |

| Molecular Weight | 511.96 g/mol | [3] |

| Formula | C₂₉H₂₄F₃NO₂·HCl | |

| Purity | ≥98% | |

| Appearance | Solid powder | |

| Storage | Store at -20°C | |

| Short-term Storage (days to weeks) | 0 - 4°C, dry and dark | |

| Long-term Storage (months to years) | -20°C, dry and dark |

Solubility and Stock Solution Preparation

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.

Solubility Data:

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |

| DMSO | 100 mM | 51.2 mg/mL | |

| Ethanol | 20 mM | 10.24 mg/mL |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

Materials:

-

This compound powder

-

Anhydrous, research-grade DMSO

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Pre-weighing (Optional but Recommended): If precise concentration is critical, accurately weigh a small amount of this compound using an analytical balance.

-

Reconstitution Calculation: To prepare a 10 mM stock solution, you will need to dissolve the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.512 mg of this compound (based on a molecular weight of 511.96 g/mol ). Many suppliers provide reconstitution calculators on their websites to assist with these calculations.

-

Dissolution:

-

Aseptically add the calculated volume of DMSO to the vial containing the pre-weighed this compound.

-

Alternatively, if not pre-weighed, add a specific volume of DMSO to the vial to achieve the desired concentration (e.g., add 195.33 µL of DMSO to 1 mg of this compound to make a 10 mM solution).

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for long-term storage (up to several months) or at -80°C for extended periods. For short-term storage (days to weeks), 4°C is acceptable.

-

Experimental Protocols: Use in Cell-Based Assays

This compound is widely used to study the role of the P2Y14 receptor in various cellular processes, including inflammation, immune responses, and cell migration.

General Protocol for Antagonist Treatment in Cell Culture:

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight, or as required by your specific experimental design.

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare a working solution by diluting the stock solution in fresh, serum-free or low-serum cell culture medium to the desired final concentration. It is crucial to perform serial dilutions to achieve low nanomolar concentrations accurately.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group receives the same final concentration of DMSO as the treatment groups.

-

-

Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) depending on the specific assay and the signaling pathway being investigated.

-

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

-

Signaling Pathway Analysis: Western blotting to assess the phosphorylation status of key signaling molecules like ERK1/2 and p38.

-

Functional Assays: Chemotaxis assays, calcium mobilization assays, or cytokine release assays.

-

P2Y14 Receptor Signaling Pathway

This compound acts by blocking the P2Y14 receptor, a G-protein coupled receptor (GPCR). The activation of the P2Y14 receptor by its endogenous ligands, such as UDP-glucose, initiates a signaling cascade that is primarily coupled through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades involving ERK1/2 and p38.

References

Application Notes and Protocols: PPTN Hydrochloride in Primary Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PPTN hydrochloride, a potent and selective P2Y14 receptor antagonist, in primary cell-based assays. Detailed protocols for key experiments, data on optimal working concentrations, and visualizations of the underlying signaling pathways are presented to facilitate your research and development endeavors.

Introduction

This compound is a high-affinity competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose.[1][2] The P2Y14 receptor is highly expressed in immune cells, including neutrophils, and is implicated in inflammatory and immune responses.[1] These notes focus on the application of this compound in two key primary cell types: human neutrophils and rat satellite glial cells (SGCs).

Data Presentation: Optimal Working Concentrations

The optimal concentration of this compound is application-dependent. The following tables summarize recommended concentration ranges for various primary cell-based assays based on available data.

Table 1: this compound Concentration in Primary Human Neutrophils

| Assay | Recommended Concentration Range | Key Findings |

| Chemotaxis Assay | 10 nM - 100 nM | 10 nM this compound effectively blocks UDP-glucose (100 µM) stimulated chemotaxis in freshly isolated human neutrophils.[3] The inhibitory constant (KB) is approximately 434 pM.[1] |

| MAPK Phosphorylation Assay | 1 µM - 10 µM | A concentration of 10 µM this compound has been shown to significantly decrease the phosphorylation of ERK1/2 and p38 in differentiated HL-60 cells, a neutrophil-like cell line. A similar range is recommended for initial testing in primary neutrophils. |

| Cell Viability Assay | 1 nM - 10 µM | It is recommended to perform a dose-response analysis to determine the maximum non-toxic concentration for your specific primary neutrophil culture conditions and assay duration. |

Table 2: this compound Concentration in Primary Rat Satellite Glial Cells (SGCs)

| Assay | Recommended Concentration Range | Key Findings |

| Cytokine Secretion (IL-1β, CCL2) | 100 nM - 5 µM | Activation of SGCs can lead to the release of IL-1β and CCL2. While direct inhibition data for this compound in SGCs is limited, a concentration range starting from 100 nM is suggested for initial dose-response studies based on its high potency. |

| MAPK Phosphorylation Assay | 1 µM - 10 µM | Activation of ERK1/2 is a known downstream event in SGCs following various stimuli. A starting concentration range of 1-10 µM is recommended for investigating the effect of this compound on stimulus-induced MAPK phosphorylation. |

| Cell Viability Assay | 1 nM - 10 µM | A dose-response curve should be established to ensure that the concentrations of this compound used are not cytotoxic to primary SGCs under the experimental conditions. |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental procedures.

Experimental Protocols

UDP-Glucose-Stimulated Chemotaxis Assay in Primary Human Neutrophils

This protocol is adapted from established methods for assessing neutrophil migration.

a. Materials:

-

Freshly isolated human neutrophils

-

RPMI 1640 medium

-

UDP-glucose

-

This compound

-

Boyden chamber or Transwell inserts (5.0 µm pore size)

-

96-well plate

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

b. Protocol:

-

Neutrophil Isolation: Isolate primary human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in serum-free RPMI 1640 medium.

-

Reagent Preparation: Prepare a stock solution of UDP-glucose in sterile water. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in RPMI 1640 medium.

-

Assay Setup:

-

To the lower wells of the 96-well plate, add 100 µL of RPMI 1640 medium containing either vehicle, UDP-glucose (e.g., 100 µM), or UDP-glucose with varying concentrations of this compound (e.g., 1 nM to 1 µM).

-

Place the Transwell inserts into the wells.

-

Add 50 µL of the neutrophil suspension (e.g., 2 x 10^5 cells) to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent cell viability assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the chemotactic index as the fold increase in migration in response to UDP-glucose compared to the vehicle control. Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the antagonist.

Measurement of IL-1β and CCL2 Secretion from Primary Rat Satellite Glial Cells (SGCs)

This protocol outlines the steps to measure cytokine secretion from primary SGCs using ELISA.

a. Materials:

-

Primary rat satellite glial cells

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS) or other suitable stimulus

-

This compound

-

Rat IL-1β and CCL2 ELISA kits

-

Microplate reader

b. Protocol:

-

Cell Culture and Treatment:

-

Culture primary rat SGCs in appropriate media until they reach the desired confluency.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.

-

Stimulate the cells with a suitable agonist, such as LPS (e.g., 1 µg/mL), to induce cytokine production. Include appropriate vehicle controls.

-

-

Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

ELISA:

-

Perform the ELISA for rat IL-1β and CCL2 according to the manufacturer's instructions provided with the kits.

-

Briefly, this typically involves adding the collected supernatants and standards to antibody-coated microplates, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and determine the concentration of IL-1β and CCL2 in the samples.

-

Analyze the inhibitory effect of this compound on cytokine secretion.

-

Western Blot for Phosphorylated ERK1/2 and p38 in Primary Cells

This protocol describes the detection of phosphorylated MAP kinases as a measure of signaling pathway activation.

a. Materials:

-